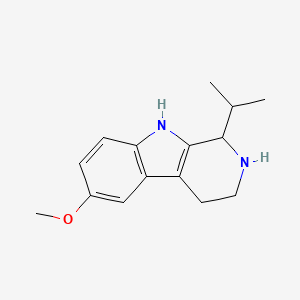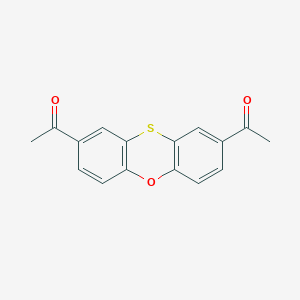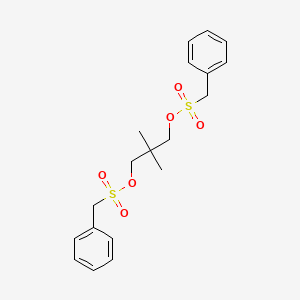
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of two phenylmethanesulfonate groups attached to a 2,2-dimethylpropane-1,3-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2-Dimethylpropane-1,3-diol+2Phenylmethanesulfonyl chloride→2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonate esters can hydrolyze to form the corresponding alcohols and sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Hydrolysis: Products include 2,2-dimethylpropane-1,3-diol and phenylmethanesulfonic acid.
Reduction: Products include 2,2-dimethylpropane-1,3-diol.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) involves the reactivity of the sulfonate ester groups. These groups can undergo nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropane-1,3-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of phenylmethanesulfonate.
2,2-Dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate): Similar structure but with 4-methylbenzenesulfonate groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl bis(phenylmethanesulfonate) is unique due to the presence of phenylmethanesulfonate groups, which can impart different reactivity and properties compared to other sulfonate esters. The phenyl groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Propiedades
Número CAS |
5462-57-7 |
|---|---|
Fórmula molecular |
C19H24O6S2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
(3-benzylsulfonyloxy-2,2-dimethylpropyl) phenylmethanesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-19(2,15-24-26(20,21)13-17-9-5-3-6-10-17)16-25-27(22,23)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
Clave InChI |
JRLAWVPARISKBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COS(=O)(=O)CC1=CC=CC=C1)COS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)

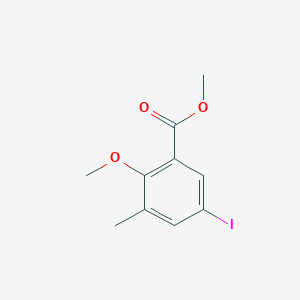

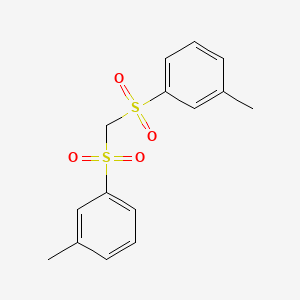
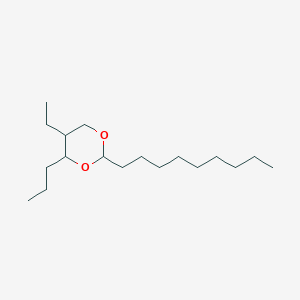
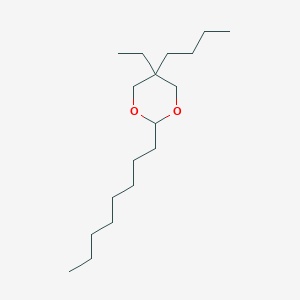

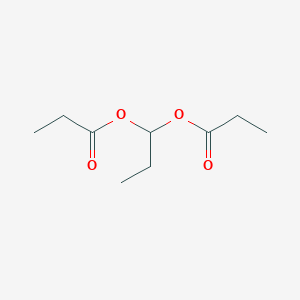
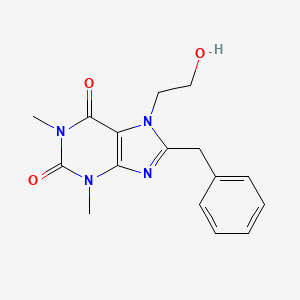
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
